![molecular formula C11H13ClO3 B1487775 4-(2-Chloro-4-methylphenoxy)butanoic acid CAS No. 40629-77-4](/img/structure/B1487775.png)
4-(2-Chloro-4-methylphenoxy)butanoic acid
Overview
Description
Scientific Research Applications
Sorption to Soil and Organic Matter
The sorption behavior of phenoxy herbicides, including 4-(2-Chloro-4-methylphenoxy)butanoic acid, to soil, organic matter, and minerals has been thoroughly reviewed. Soil organic matter and iron oxides are identified as significant sorbents for these compounds. Sorption can be influenced by soil parameters like pH, organic carbon content, and iron content (Werner, Garratt, & Pigott, 2012).
Analytical Detection in Water Samples
A method utilizing phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis has been developed for sensitive detection of phenoxy herbicides, including those related to this compound, in water samples. This method demonstrates high sensitivity and accuracy, allowing for the determination of low concentrations in real samples (Nuhu, Basheer, Alhooshani, & Al-Arfaj, 2012).
Degradation and Adsorption in Soils
The degradation and adsorption rates of phenoxyalkanoic acid herbicides in soils, including 4-(2,4-dichlorophenoxy)butanoic acid, which shares similar chemical properties with this compound, have been compared to assess their potential for groundwater contamination. The study found variations in adsorption and degradation rates among different phenoxy herbicides, which influence their environmental fate (Paszko, Muszyński, Materska, Bojanowska, Kostecka, & Jackowska, 2016).
Liquid Chromatography Analysis in Food Samples
Capillary liquid chromatography has been used to determine chlorophenoxy acid herbicides in food samples, such as apple juice, after preconcentration on a cation exchanger. This method shows promise for detecting low levels of herbicides in complex food matrices (Rosales-Conrado, León-González, Pérez-Arribas, & Polo-Díez, 2005).
Supramolecular Solvent-Based Liquid Phase Microextraction
A green supramolecular solvent has been developed for the extraction of phenoxy acid herbicides, including 4-(2,4-dichlorophenoxy)butanoic acid and 4-(4-Chloro-2-methylphenoxy)butanoic acid, from water and rice samples before HPLC analysis. This novel extraction method is environmentally friendly and efficient for analyzing herbicide residues (Seebunrueng, Phosiri, Apitanagotinon, & Srijaranai, 2020).
properties
IUPAC Name |
4-(2-chloro-4-methylphenoxy)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-8-4-5-10(9(12)7-8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJRUFKEVHYJBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.